7-Chloro-2-ethylamino-3-methyl-5-phenyl-3H-1,3,4-benzotriazepine
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Overview
Description
7-Chloro-2-ethylamino-3-methyl-5-phenyl-3H-1,3,4-benzotriazepine, also known as "etizolam", is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
Etizolam acts on the central nervous system by binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the binding of GABA to the receptor, leading to an increase in chloride ion influx into the neuron, which ultimately leads to a decrease in neuronal excitability.
Biochemical And Physiological Effects
Etizolam has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It has also been shown to increase slow wave sleep and decrease rapid eye movement (REM) sleep.
Advantages And Limitations For Lab Experiments
One advantage of using etizolam in lab experiments is its high potency and rapid onset of action. Additionally, it has a relatively short half-life, which allows for more precise dosing and easier monitoring of its effects. However, one limitation is that it can be difficult to obtain due to regulatory restrictions in some countries.
Future Directions
There are several potential future directions for research on etizolam. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Additionally, further investigation into its mechanism of action may lead to the development of more effective anxiolytic and hypnotic drugs. Finally, studies on the long-term effects of etizolam use may provide valuable insights into its safety and potential for abuse.
Synthesis Methods
Etizolam can be synthesized through various methods, including the reaction of benzene with ethyl chloroacetate, followed by the reaction of the resulting compound with hydrazine hydrate and 2-chloro-N-methylacetamide. Another method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate, followed by the reaction of the resulting compound with ethylamine.
Scientific Research Applications
Etizolam has been studied extensively for its potential therapeutic applications, including its use as an anxiolytic, hypnotic, and muscle relaxant. It has also been investigated for its potential use in the treatment of depression, bipolar disorder, and schizophrenia. Additionally, etizolam has shown promise in the treatment of alcohol withdrawal syndrome and opioid withdrawal syndrome.
properties
CAS RN |
120698-08-0 |
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Product Name |
7-Chloro-2-ethylamino-3-methyl-5-phenyl-3H-1,3,4-benzotriazepine |
Molecular Formula |
C17H17ClN4 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
7-chloro-N-ethyl-3-methyl-5-phenyl-1H-1,3,4-benzotriazepin-2-imine |
InChI |
InChI=1S/C17H17ClN4/c1-3-19-17-20-15-10-9-13(18)11-14(15)16(21-22(17)2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) |
InChI Key |
WYXAJOIEQSCONN-UHFFFAOYSA-N |
Isomeric SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=NN1C)C3=CC=CC=C3 |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(=NN1C)C3=CC=CC=C3 |
Canonical SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=NN1C)C3=CC=CC=C3 |
synonyms |
7-Chloro-2-ethylamino-3-methyl-5-phenyl-3H-1,3,4-benzotriazepine |
Origin of Product |
United States |
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